molecular formula C14H12N4O2 B8330062 2-(2-Propoxyphenyl)purin-6-one

2-(2-Propoxyphenyl)purin-6-one

Cat. No. B8330062
M. Wt: 268.27 g/mol
InChI Key: FSQHJEDHYSCBCW-UHFFFAOYSA-N
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Patent
US04885301

Procedure details

A stirred mixture of 4,5-diamino-2-(2-propoxyphenyl)pyrimidin-6-one sulphate (1.5 g) (prepared by the addition of concentrated sulphuric acid to an ethanolic solution of the free base) and formamide (15 ml) was heated in an oil bath (temp. 190°-200° C.) for 70 minutes. When cool the mixture was filtered and the collected solid was washed with ethanol to give a crude product (1.1 g), m.p. 254°-259° C., which was recrystallised from ethanol to give the title compound, 0.72 g, m.p. 263°-265° C.
Name
4,5-diamino-2-(2-propoxyphenyl)pyrimidin-6-one sulphate
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
15 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
S(O)(O)(=O)=O.[NH2:6][C:7]1[N:8]=[C:9]([C:15]2[CH:20]=[CH:19][CH:18]=[CH:17][C:16]=2[O:21][CH2:22][CH2:23][CH3:24])[NH:10][C:11](=[O:14])[C:12]=1[NH2:13].S(=O)(=O)(O)O.[CH:30](N)=O>>[CH2:22]([O:21][C:16]1[CH:17]=[CH:18][CH:19]=[CH:20][C:15]=1[C:9]1[N:8]=[C:7]2[C:12](=[N:13][CH:30]=[N:6]2)[C:11](=[O:14])[N:10]=1)[CH2:23][CH3:24] |f:0.1|

Inputs

Step One
Name
4,5-diamino-2-(2-propoxyphenyl)pyrimidin-6-one sulphate
Quantity
1.5 g
Type
reactant
Smiles
S(=O)(=O)(O)O.NC=1N=C(NC(C1N)=O)C1=C(C=CC=C1)OCCC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(O)(O)(=O)=O
Name
Quantity
15 mL
Type
reactant
Smiles
C(=O)N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated in an oil bath (temp. 190°-200° C.) for 70 minutes
Duration
70 min
TEMPERATURE
Type
TEMPERATURE
Details
When cool the mixture
FILTRATION
Type
FILTRATION
Details
was filtered
WASH
Type
WASH
Details
the collected solid was washed with ethanol
CUSTOM
Type
CUSTOM
Details
to give a crude product (1.1 g), m.p. 254°-259° C., which
CUSTOM
Type
CUSTOM
Details
was recrystallised from ethanol

Outcomes

Product
Name
Type
product
Smiles
C(CC)OC1=C(C=CC=C1)C1=NC(C2=NC=NC2=N1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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